5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C14H13ClO3 It is characterized by the presence of a furan ring substituted with a chlorinated phenoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorinated phenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Furan-2-carbaldehyde: Another precursor, commonly used in organic synthesis.
Uniqueness
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a furan ring and a chlorinated phenoxy group distinguishes it from other similar compounds, providing a unique scaffold for further chemical modifications and applications.
Biological Activity
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound notable for its complex structure, which includes a furan ring, a chlorinated phenoxy group, and an aldehyde functional group. Its molecular formula is C14H13ClO3, and it has a molecular weight of approximately 264.71 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of pharmacology and biochemistry.
Synthesis
The synthesis of this compound generally involves the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carbaldehyde. The reaction typically requires a base such as sodium hydroxide and is conducted in a solvent like ethanol under reflux conditions. This method allows for the formation of the desired product through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorinated phenoxy group may enhance binding affinity and specificity for certain targets, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzyme activities, similar to other phenolic compounds known for their enzymatic inhibition properties. For instance, it has been hypothesized that it could affect tyrosinase activity, which is crucial in melanin production .
- Antioxidant Properties : Research indicates that compounds with similar structures often exhibit antioxidant properties. This suggests that this compound may also possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines. While specific data on this compound's cytotoxicity is limited, its structural analogs have shown varying degrees of cytotoxic effects depending on concentration and exposure time .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Known Activity |
---|---|---|
4-Chloro-3,5-dimethylphenol | Phenolic | Antimicrobial |
Furan-2-carbaldehyde | Aldehyde | Used in organic synthesis |
5-Hydroxymethylfuran derivatives | Furan-based | Antioxidant and anti-inflammatory |
The unique combination of functional groups in this compound sets it apart from its analogs, potentially offering distinct biological activities that warrant further investigation.
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-9-5-13(6-10(2)14(9)15)17-8-12-4-3-11(7-16)18-12/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDNOEWFSPXSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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